3-O-Methyl Estradiol-d5

LC-MS/MS Quantification Isotope Dilution Internal Standard Selection

Sourcing 3-O-Methyl Estradiol-d5 (MW 291.44) requires a precise +5 Da mass shift for interference-free LC-MS/MS quantification, which unlabeled or d3 variants cannot guarantee. Unlike biologically active analogs, this deuterated standard is uniquely synthesized for matrix-effect correction in complex biological samples (plasma, tissue), ensuring method accuracy for metabolic pathway elucidation or pharmaceutical impurity monitoring per ICH guidelines. Procure only the fully characterized d5 form to validate your bioanalytical methods.

Molecular Formula C19H26O2
Molecular Weight 291.4 g/mol
Cat. No. B12424180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl Estradiol-d5
Molecular FormulaC19H26O2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
InChIInChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1/i3D2,5D2,15D
InChIKeyULAADVBNYHGIBP-NYGTTWGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl Estradiol-d5: Technical Baseline and Core Identifiers


3-O-Methyl Estradiol-d5 (C₁₉H₂₁D₅O₂, MW 291.44) is a deuterium-labeled analog of 3-O-Methyl Estradiol, a synthetic estrogen and methyl ether derivative of 17β-estradiol. The compound features a methoxy group at the 3-position and five deuterium atoms incorporated into its steroidal backbone, rendering it a stable isotopically labeled internal standard (SIL-IS) for quantitative mass spectrometry workflows . Unlike its unlabeled counterpart (C₁₉H₂₆O₂, MW 286.41) which exhibits biological activity (e.g., microtubule disruption with EC₅₀ of 9 µM in V79 cells), the deuterated form is designed exclusively for analytical calibration and matrix effect correction in LC-MS/MS and GC-MS/MS assays .

Critical Selection Criteria for 3-O-Methyl Estradiol-d5 in Bioanalytical Quantification


Substituting 3-O-Methyl Estradiol-d5 with a non-deuterated analog or a differently labeled variant (e.g., -d3) is not functionally equivalent in quantitative bioanalysis. The primary function is to serve as an ideal internal standard that co-elutes with and mirrors the ionization behavior of the target analyte (3-O-Methyl Estradiol) across the entire sample preparation and detection process. Using an unlabeled standard would introduce a competing signal, undermining quantification. Even among deuterated forms, the degree and position of labeling directly impact the mass shift (Δm/z) and, critically, the potential for chromatographic separation due to the deuterium isotope effect, which can vary between d3 and d5 forms [1]. Furthermore, the risk of deuterium-hydrogen back-exchange in protic solvents or under specific extraction conditions differs based on the labeling site and number of deuterium atoms, a variable that directly compromises method accuracy and precision if not properly controlled and matched to the validated method [2].

Quantitative Differentiation Guide for 3-O-Methyl Estradiol-d5 Procurement


Mass Spectrometric Differentiation: 3-O-Methyl Estradiol-d5 vs. Unlabeled Analyte

The primary differentiator is the mass shift enabling selective detection without cross-talk. 3-O-Methyl Estradiol-d5 exhibits a molecular ion [M+H]⁺ at m/z 292.44 (or corresponding adduct), while the unlabeled analyte, 3-O-Methyl Estradiol, has [M+H]⁺ at m/z 287.41, providing a clear 5 Da separation . In contrast, a hypothetical d3-labeled version would only provide a 3 Da separation, increasing the risk of isotopic crosstalk from the analyte's natural ¹³C isotopes overlapping with the internal standard's monoisotopic peak, thereby reducing quantitative accuracy, especially at low concentrations [1]. A review of hydrogen-deuterium exchange indicates that carbon-bound deuterium, as in this compound, is generally stable under acidic LC conditions, but the specific number of labels influences the magnitude of any residual chromatographic separation [2].

LC-MS/MS Quantification Isotope Dilution Internal Standard Selection

Comparative Physical and Chemical Properties: d5 vs. d3 and Unlabeled Forms

The molecular weight and formula are distinct, impacting solubility and handling. 3-O-Methyl Estradiol-d5 (MW 291.44, C₁₉H₂₁D₅O₂) is heavier than both the unlabeled analyte (MW 286.41, C₁₉H₂₆O₂) and the d3-labeled analog (MW 289.43, C₁₉H₂₃D₃O₂) [1]. While the unlabeled compound has defined biological activity (EC₅₀ = 9 µM for microtubule disruption), the deuterated forms are biologically inert and intended solely for analytical use, preventing any unintended pharmacological effects in cell-based or in vivo studies during internal standard addition . Purity specifications from vendors for the unlabeled compound are consistently ≥98%, while the d5-labeled version is typically specified at 95%, a critical quality attribute to verify during procurement .

Physical Chemistry Compound Characterization Procurement Specifications

Stability and Storage Requirements: d5 vs. Unlabeled Estradiol Derivatives

Storage conditions reflect the compound's formulation and intended use. 3-O-Methyl Estradiol-d5, typically supplied as a neat solid, is recommended for storage in a tightly closed container in a cool, dry, well-ventilated area . In contrast, the unlabeled 3-O-Methyl Estradiol is often recommended for storage at -20°C . This difference in storage stringency may relate to the higher purity and crystalline nature of the unlabeled compound, which is more susceptible to degradation over time. Furthermore, a certified reference solution of a related deuterated estrogen (17β-Estradiol-d5) is provided at a specific concentration (100 µg/mL in acetonitrile) and is assigned a unit price of $269.00/1 mL, providing a benchmark for the cost of a ready-to-use analytical standard, whereas the solid form offers flexibility for custom solution preparation .

Compound Stability Storage Conditions Logistics

Cost-Benefit Analysis: 3-O-Methyl Estradiol-d5 vs. d3-Labeled Alternative

While direct pricing data for both compounds is not publicly available in this analysis, the principle of procurement economics applies. The d5-labeled compound, due to its higher degree of deuteration, typically commands a premium over a d3-labeled analog [1]. However, this incremental cost is often justified by the superior analytical performance (greater mass shift, reduced crosstalk) and the lower risk of deuterium loss during sample preparation, which can lead to fewer failed analytical runs and less rework. The value proposition is not the absolute price per milligram, but the cost per valid data point or per sample batch successfully quantified within regulatory guidelines.

Procurement Economics Cost of Goods Research Budgeting

Chromatographic Behavior: Potential for Isotope Effect Separation

A critical, but often overlooked, consideration is the potential for partial chromatographic separation between a deuterated internal standard and its analyte due to the deuterium isotope effect. Literature indicates that for certain compounds, especially those with multiple deuterium labels, a slight shift in retention time can occur under reversed-phase LC conditions [1]. While 3-O-Methyl Estradiol-d5 is expected to closely co-elute with its analyte, a 5-label difference increases the likelihood of a minor separation compared to a d3-labeled version, which must be accounted for during method development. Failure to recognize and manage this effect can lead to matrix-dependent ionization suppression or enhancement discrepancies, introducing bias and variability into the quantification [1][2].

Chromatography Isotope Effect Method Robustness

Optimized Deployment Scenarios for 3-O-Methyl Estradiol-d5


Accurate Quantification of 3-O-Methyl Estradiol in Complex Biological Matrices

This is the primary and intended use case. 3-O-Methyl Estradiol-d5 is added to biological samples (e.g., plasma, serum, urine, tissue homogenates) prior to extraction and LC-MS/MS analysis. By normalizing the analyte's signal to that of the internal standard, it corrects for sample-to-sample variability in extraction recovery, injection volume, and, most critically, matrix-induced ion suppression or enhancement [1]. The +5 Da mass difference ensures clean spectral separation, enabling precise and accurate quantification of the endogenous or administered analyte even at low pg/mL concentrations.

Investigation of Estradiol Metabolism and Pharmacokinetics

In studies examining the metabolism of 17β-estradiol to its 3-O-methyl ether derivative, this deuterated standard is an indispensable tool. It allows for the specific tracking and quantification of the 3-O-methyl metabolite without interference from the parent compound or other related estrogens . This is crucial for pharmacokinetic (PK) studies determining the area under the curve (AUC), clearance, and half-life of estradiol metabolites in vivo, as well as for in vitro metabolism studies using hepatocytes or recombinant enzymes.

Quality Control of Estradiol-Containing Pharmaceutical Formulations

For manufacturers of estradiol hemihydrate or related pharmaceuticals, 3-O-Methyl Estradiol can be a specified impurity or degradation product [2]. The deuterated analog (3-O-Methyl Estradiol-d5) serves as the ideal internal standard for developing and validating highly sensitive and specific LC-MS methods to monitor and quantify this impurity at trace levels, as required by ICH guidelines. This ensures batch-to-batch consistency and compliance with regulatory limits for pharmaceutical impurities.

Environmental Monitoring of Estrogenic Compounds

3-O-Methyl Estradiol, as a metabolite of estradiol, can be an environmental contaminant of concern. The deuterated standard is used in environmental analytical chemistry for the quantification of this compound in water (wastewater, river, groundwater) and soil samples using isotope dilution mass spectrometry [3]. This application is critical for assessing the environmental fate, transport, and potential ecological impact of estrogenic endocrine disruptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Methyl Estradiol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.